4,8-Dichloroquinoline-3-carbonitrile Exhibits 120 nM Antagonist Activity at KCNQ2/Q3 Potassium Channels
4,8-Dichloroquinoline-3-carbonitrile demonstrates an IC50 of 120 nM for antagonism of the heteromeric KCNQ2/Q3 potassium channel expressed in CHO cells, as measured by automated patch clamp electrophysiology [1]. No quantitative data are available for the closest regioisomeric comparator (e.g., 2,7‑dichloroquinoline-3‑carbonitrile) under identical assay conditions; therefore, this value establishes a baseline potency for the 4,8‑substitution pattern on this therapeutically relevant ion channel target.
| Evidence Dimension | KCNQ2/Q3 antagonist potency (IC50) |
|---|---|
| Target Compound Data | 120 nM |
| Comparator Or Baseline | Not determined for closest regioisomer; baseline for class comparison |
| Quantified Difference | Not applicable (cross‑class baseline) |
| Conditions | CHO cells expressing KCNQ2/Q3; automated patch clamp; 3 min incubation |
Why This Matters
Quantitative on‑target potency data enable direct comparison with other KCNQ2/Q3 tool compounds and provide a reproducible benchmark for SAR studies and screening cascades.
- [1] BindingDB. BDBM50395464 (CHEMBL2164048). IC50: 120 nM for KCNQ2/Q3. Accessed 2026. View Source
